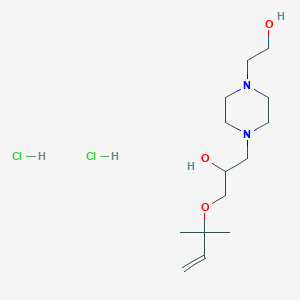
N-(2-methoxyphenyl)-5-(phenylsulfonyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-5-(phenylsulfonyl)thiophene-2-carboxamide, commonly known as MPST, is an organic compound with a molecular formula of C20H17NO4S2. It is a thiophene derivative that has been studied for its potential in various scientific research applications.
Scientific Research Applications
Green Synthesis and Antimicrobial Activity
A study detailed the green synthesis approach for thiophenyl pyrazoles and isoxazoles derivatives, adopting 1,3-dipolar cycloaddition methodology. These compounds, including variants of thiophene-2-carboxamides, demonstrated significant antimicrobial activity, particularly against Bacillus subtilis and Aspergillus niger, highlighting their potential in developing new antimicrobial agents (Sowmya et al., 2018).
Antibacterial and Antifungal Activities
Another research focused on thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal properties. The structural analysis of these compounds suggests that their biological activity could be linked to specific intramolecular interactions, providing insights into the design of novel antimicrobial drugs (Vasu et al., 2005).
Organic Synthesis Applications
Further research into α,β-unsaturated N-methoxy-N-methylamides illustrates the utility of thiophene derivatives in organic synthesis, offering a method for homologation of alkyl halides to α,β-unsaturated compounds. This study expands the toolkit available for organic chemists in synthesizing structurally complex molecules (Beney et al., 1998).
Inhibition of Cell Adhesion Molecules
Research into benzo[b]thiophene-2-carboxamides has uncovered their potential in inhibiting the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. This property suggests their application in treating inflammatory conditions by preventing the adherence of neutrophils to activated endothelial cells, a key step in the inflammatory response (Boschelli et al., 1995).
properties
IUPAC Name |
4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2O2S/c1-10-6-12(3-4-14(10)17)20-9-13(8-19)23(21,22)16-5-2-11(18)7-15(16)20/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBVDLPPSSYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-3-methylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)
![(E)-methyl 2-(2-cyano-3-(4-(diethylamino)phenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2443891.png)
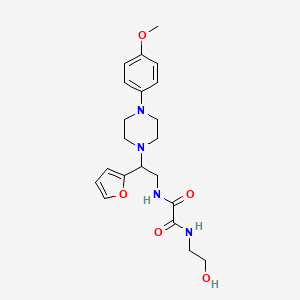
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide](/img/structure/B2443894.png)
![2,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2443895.png)
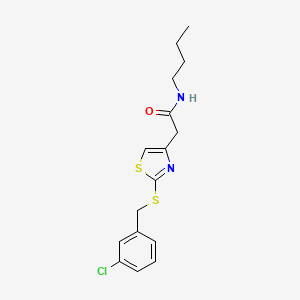
![2-ethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2443897.png)
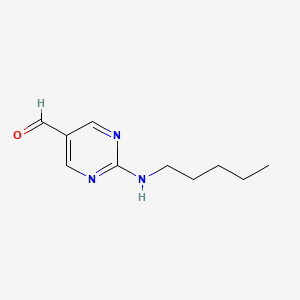
![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(m-tolyl)oxazole](/img/structure/B2443902.png)
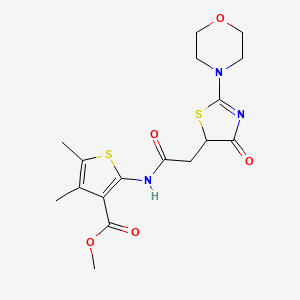
![(E)-N-(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2443904.png)
